N',N'-Dimethyl-N-phenyl-1,2-propanediamine
Overview
Description
N’,N’-Dimethyl-N-phenyl-1,2-propanediamine is an organic compound with the molecular formula C11H18N2. It is a derivative of propanediamine, where the nitrogen atoms are substituted with methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-Dimethyl-N-phenyl-1,2-propanediamine can be synthesized through several methods. One common approach involves the reaction of N-phenyl-1,2-propanediamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of N’,N’-Dimethyl-N-phenyl-1,2-propanediamine may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with catalysts such as Raney nickel can facilitate the hydrogenation steps required in the synthesis. The reaction parameters, including temperature, pressure, and flow rates, are optimized to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Dimethyl-N-phenyl-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted amines with different alkyl or acyl groups.
Scientific Research Applications
N’,N’-Dimethyl-N-phenyl-1,2-propanediamine has a wide range
Properties
IUPAC Name |
2-N,2-N-dimethyl-1-N-phenylpropane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(13(2)3)9-12-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQPDRCPDYVNQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970357 | |
Record name | N~2~,N~2~-Dimethyl-N~1~-phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-70-9 | |
Record name | 1,2-Propanediamine, N',N'-dimethyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~2~-Dimethyl-N~1~-phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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